Regiospecific Utility as a c-Met Kinase Inhibitor Precursor (SAR125844)
2-Amino-6-thiocyanatobenzothiazole (CAS 7170-77-6) is a key synthetic intermediate in the preparation of SAR125844, a potent and selective MET kinase inhibitor currently in clinical evaluation [1]. In contrast, the drug riluzole, a closely related analog with a 6-trifluoromethoxy group, is a sodium channel blocker for ALS treatment and does not serve this function [2]. The thiocyanato group at the 6-position is essential for subsequent derivatization to the active MET inhibitor scaffold, a role that a 6-trifluoromethoxy or other 6-substituted 2-aminobenzothiazoles cannot fulfill .
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Key precursor to SAR125844 (c-Met inhibitor, IC50 = 4.2 nM) |
| Comparator Or Baseline | Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole): Sodium channel blocker for ALS, not a MET inhibitor precursor. |
| Quantified Difference | N/A - functional divergence |
| Conditions | Medicinal chemistry synthesis pathway |
Why This Matters
Procurement of 7170-77-6 is essential for research programs focused on developing MET kinase-targeting anticancer agents, as generic 2-aminobenzothiazoles cannot be used to access this specific inhibitor class.
- [1] Probes & Drugs. SAR125844 (PD101312). View Source
- [2] DrugFuture. RILUZOLE. CAS: 1744-22-5. View Source
